molecular formula C11H12 B1595548 2,4,6-Trimethylphenylacetylene CAS No. 769-26-6

2,4,6-Trimethylphenylacetylene

Cat. No. B1595548
CAS RN: 769-26-6
M. Wt: 144.21 g/mol
InChI Key: VBEPMNWLWNKUGJ-UHFFFAOYSA-N
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Description

2,4,6-Trimethylphenylacetylene, also known as 2-ethynyl-1,3,5-trimethylbenzene, is a chemical compound with the molecular formula C11H12 . It has a molecular weight of 144.21 g/mol .


Molecular Structure Analysis

The molecular structure of 2,4,6-Trimethylphenylacetylene consists of a benzene ring substituted with three methyl groups and an acetylene group . The IUPAC name is 2-ethynyl-1,3,5-trimethylbenzene .


Physical And Chemical Properties Analysis

2,4,6-Trimethylphenylacetylene has a molecular weight of 144.21 g/mol . It has a computed XLogP3-AA value of 3.3, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has one rotatable bond . Its exact mass and monoisotopic mass are 144.093900383 g/mol . It has a topological polar surface area of 0 Ų . The heavy atom count is 11 .

Scientific Research Applications

3D Printing of Modified-Release Drug Forms

  • Stereolithography in Pharmaceutical Applications: Stereolithographic 3D printing technology, using 2,4,6-trimethylphenylacetylene derivatives, enables the creation of oral modified-release drug forms. This technique allows for specific extended-release profiles in tablet manufacturing, potentially revolutionizing personalized medicine and industrial pharmaceutical production (Wang et al., 2016).

Advanced Polymer Synthesis

  • Synthesis of Liquid Crystalline Polymers: Research has explored the polymerization of functional phenylacetylene derivatives, including 2,4,6-trimethylphenylacetylene, to create high-molecular-weight, liquid crystalline polymers. These polymers display unique mesophase properties and potential for novel applications in materials science (Kong et al., 1999).

Catalysis and Chemical Synthesis

  • Catalytic Applications in Organic Synthesis: Compounds containing 2,4,6-trimethylphenylacetylene have been used in catalytic processes for synthesizing complex chemical structures, showing efficacy in reactions like the Z-selective linear dimerization of phenylacetylenes (Ge et al., 2009).

Gas Permeability and Material Science

  • Gas Permeability in Polymers: The incorporation of 2,4,6-trimethylphenylacetylene derivatives in polymers affects their gas permeability, a crucial factor in applications like membrane technology and gas separation (Sakaguchi et al., 2014).

Photoreactions and Environmental Science

  • Photoreactions in Polyethylene Films: 2,4,6-trimethylphenylacetylene derivatives have been studied for their role in photoreactions, particularly in polyethylene films, which has implications in materials science and environmental studies (Mori et al., 2003).

Safety And Hazards

2,4,6-Trimethylphenylacetylene is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2-ethynyl-1,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-5-11-9(3)6-8(2)7-10(11)4/h1,6-7H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEPMNWLWNKUGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80227692
Record name 2,4,6-Trimethylphenylacetylene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethylphenylacetylene

CAS RN

769-26-6
Record name 2-Ethynyl-1,3,5-trimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=769-26-6
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Record name 2,4,6-Trimethylphenylacetylene
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Record name 2,4,6-Trimethylphenylacetylene
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Record name 769-26-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
L Rubio‐Pérez, M Iglesias, J Munarriz… - … A European Journal, 2015 - Wiley Online Library
[{Rh(μ‐Cl)(H) 2 (IPr)} 2 ] (IPr = 1,3‐bis‐(2,6‐diisopropylphenyl)imidazole‐2‐ylidene) was found to be an efficient catalyst for the synthesis of novel propargylamines by a one‐pot three‐…
M Arisawa, K Fujimoto, S Morinaka… - Journal of the …, 2005 - ACS Publications
In the presence of a catalytic amount of RhH(PPh 3 ) 4 (2 mol %) and 1,1‘-bis(diphenylphosphino)ferrocene (dppf) (3 mol %), silylacetylenes reacted with dialkyl disulfides giving 1-…
Number of citations: 113 pubs.acs.org
M Arisawa, Y Igarashi, Y Tagami, M Yamaguchi… - Tetrahedron …, 2011 - Elsevier
A rhodium complex derived from RhH(PPh 3 ) 4 and Me 2 PhP catalyzed the carbothiolation reaction of 1-alkylthio-1-alkynes and 1,4-diaryl-1,3-butadiynes giving (Z)-4-alkylthio-4-aryl-3-…
Number of citations: 23 www.sciencedirect.com
NA Spahn, MH Nguyen, J Renner… - The Journal of Organic …, 2017 - ACS Publications
Iron complexes bound by redox-active pyridine dialdimine (PDAI) ligands catalyze the cycloaddition of two terminal alkynes and one cyanamide. The reaction is both chemo- and …
Number of citations: 54 pubs.acs.org
R Adams, CW Theobald - Journal of the American Chemical …, 1943 - ACS Publications
It has been demonstrated that under proper conditions, monocrotalic acid can be esterified with methanol and hydrogen chloride. Methyl monocrotalate and its derivatives, methyl …
Number of citations: 11 pubs.acs.org
LB Han, CQ Zhao, S Onozawa, M Goto… - Journal of the …, 2002 - ACS Publications
The oxidative addition of pure (R P )-menthyl phenylphosphinate 1 to a platinum (0) complex proceeds readily with retention of configuration at the chiral phosphorus center which was …
Number of citations: 128 pubs.acs.org
R Adams, CW Theobald - Journal of the American Chemical …, 1943 - ACS Publications
Tetrahydrofuran derivatives containing tertiary-amino alcohol groups in position-2 were prepared in a systematic study of potential analgesics. 2-(l-Oxo-2-dialkylaminoethyl)-furans were …
Number of citations: 7 pubs.acs.org
HY Liu, SE Neale, MS Hill, MF Mahon… - Chemical Science, 2023 - pubs.rsc.org
The copper(I) alumanyl derivative, [{SiNDipp}Al–Cu(NHCiPr)] (SiNDipp = {CH2SiMe2NDipp}2; Dipp = 2,6-di-isopropylphenyl; NHCiPr = N,N′-di-isopropyl-4,5-dimethyl-2-ylidene), …
Number of citations: 1 pubs.rsc.org
KS Etsè, B Dassonneville, G Zaragoza… - Tetrahedron Letters, 2017 - Elsevier
Enyne-substituted benzoisothiazole derivatives have been synthesised under one-pot, operationally simple conditions using 2-iodo-N-(trimethylsilylethynyl)benzenesulfonamides and …
Number of citations: 10 www.sciencedirect.com
AHA Tinnemans, WH Laarhoven - Tetrahedron, 1979 - Elsevier
Line-shape analysis of temperature dependent NMR spectra of several substituted 4,5-diphenyl-triphenylenes has been performed to determine the free energy of activation for rotation (…
Number of citations: 20 www.sciencedirect.com

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